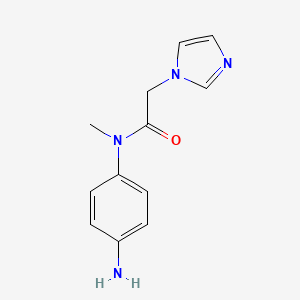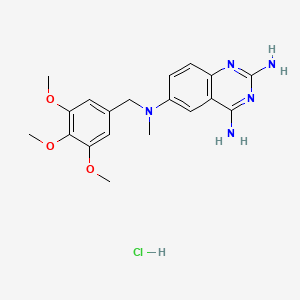
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride is a synthetic organic compound with the molecular formula C19H24ClN5O3 and a molecular weight of 405.88 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinazoline core substituted with a trimethoxybenzyl group.
Preparation Methods
The synthesis of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with a trimethoxybenzyl halide in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the quinazoline ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems .
Chemical Reactions Analysis
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethoxybenzyl group, where nucleophiles such as amines or thiols replace one or more methoxy groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzyl group is believed to play a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride can be compared with other similar compounds, such as:
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine sulfate: Another salt form with potentially different pharmacokinetic properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine phosphate: A phosphate salt form that may be used in different research applications.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and overall reactivity .
Properties
Molecular Formula |
C19H24ClN5O3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine;hydrochloride |
InChI |
InChI=1S/C19H23N5O3.ClH/c1-24(10-11-7-15(25-2)17(27-4)16(8-11)26-3)12-5-6-14-13(9-12)18(20)23-19(21)22-14;/h5-9H,10H2,1-4H3,(H4,20,21,22,23);1H |
InChI Key |
BTYXYZQWTBSOFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(C=C2)N=C(N=C3N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


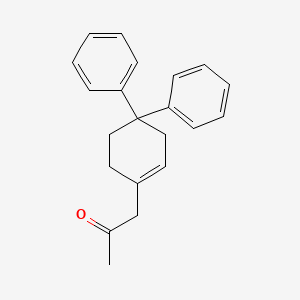
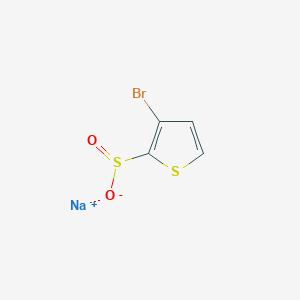
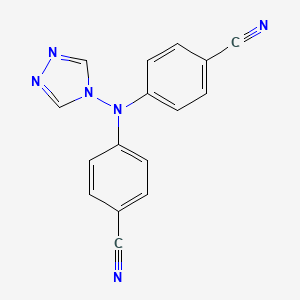
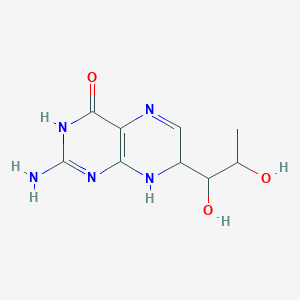
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
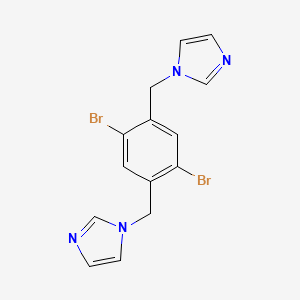
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
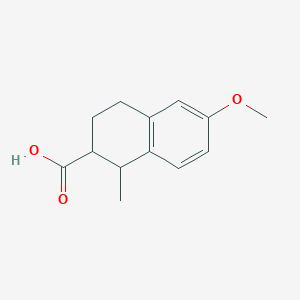

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
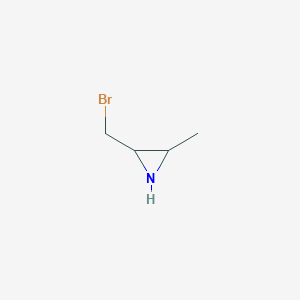
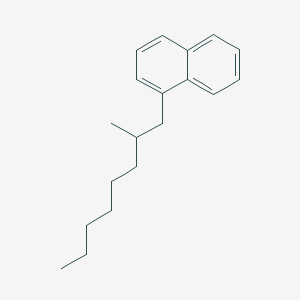
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
